molecular formula C17H16ClN3O2 B450096 N~1~-(2-CHLOROPHENYL)-2-{2-[1-(4-METHYLPHENYL)ETHYLIDENE]HYDRAZINO}-2-OXOACETAMIDE

N~1~-(2-CHLOROPHENYL)-2-{2-[1-(4-METHYLPHENYL)ETHYLIDENE]HYDRAZINO}-2-OXOACETAMIDE

Cat. No.: B450096
M. Wt: 329.8g/mol
InChI Key: BDGCKPOAIDQYIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~1~-(2-CHLOROPHENYL)-2-{2-[1-(4-METHYLPHENYL)ETHYLIDENE]HYDRAZINO}-2-OXOACETAMIDE is a complex organic compound with a unique structure that includes a chlorophenyl group, a methylphenyl group, and a hydrazino-oxoacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-CHLOROPHENYL)-2-{2-[1-(4-METHYLPHENYL)ETHYLIDENE]HYDRAZINO}-2-OXOACETAMIDE typically involves the reaction of 2-chlorobenzoyl chloride with 4-methylacetophenone in the presence of hydrazine hydrate. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may include advanced purification techniques such as chromatography and distillation to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N~1~-(2-CHLOROPHENYL)-2-{2-[1-(4-METHYLPHENYL)ETHYLIDENE]HYDRAZINO}-2-OXOACETAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N~1~-(2-CHLOROPHENYL)-2-{2-[1-(4-METHYLPHENYL)ETHYLIDENE]HYDRAZINO}-2-OXOACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-(2-CHLOROPHENYL)-2-{2-[1-(4-METHYLPHENYL)ETHYLIDENE]HYDRAZINO}-2-OXOACETAMIDE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~1~-(2-CHLOROPHENYL)-2-{2-[1-(4-METHYLPHENYL)ETHYLIDENE]HYDRAZINO}-2-OXOACETAMIDE is unique due to its specific substitution pattern and the presence of both chlorophenyl and methylphenyl groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C17H16ClN3O2

Molecular Weight

329.8g/mol

IUPAC Name

N-(2-chlorophenyl)-N'-[1-(4-methylphenyl)ethylideneamino]oxamide

InChI

InChI=1S/C17H16ClN3O2/c1-11-7-9-13(10-8-11)12(2)20-21-17(23)16(22)19-15-6-4-3-5-14(15)18/h3-10H,1-2H3,(H,19,22)(H,21,23)

InChI Key

BDGCKPOAIDQYIS-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(=NNC(=O)C(=O)NC2=CC=CC=C2Cl)C

Canonical SMILES

CC1=CC=C(C=C1)C(=NNC(=O)C(=O)NC2=CC=CC=C2Cl)C

Origin of Product

United States

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